molecular formula C7H12F2O2 B13252631 3,3-Difluoro-4,4-dimethylpentanoic acid CAS No. 1550749-88-6

3,3-Difluoro-4,4-dimethylpentanoic acid

Cat. No.: B13252631
CAS No.: 1550749-88-6
M. Wt: 166.17 g/mol
InChI Key: HFQMDEJNSDYUHD-UHFFFAOYSA-N
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Description

3,3-Difluoro-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C₇H₁₂F₂O₂. It is a derivative of pentanoic acid, characterized by the presence of two fluorine atoms and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4,4-dimethylpentanoic acid typically involves the fluorination of 4,4-dimethylpentanoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-4,4-dimethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4,4-dimethylpentanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport properties.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylpentanoic acid: Lacks the fluorine atoms, resulting in different reactivity and properties.

    4,4-Difluoro-3,3-dimethylbutanoic acid: Similar structure but with a shorter carbon chain.

    3,4-Dimethylpentanoic acid: Different positioning of the methyl groups, leading to variations in chemical behavior.

Uniqueness

3,3-Difluoro-4,4-dimethylpentanoic acid is unique due to the presence of both fluorine atoms and methyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for studying the influence of fluorination on chemical reactivity and properties.

Properties

CAS No.

1550749-88-6

Molecular Formula

C7H12F2O2

Molecular Weight

166.17 g/mol

IUPAC Name

3,3-difluoro-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H12F2O2/c1-6(2,3)7(8,9)4-5(10)11/h4H2,1-3H3,(H,10,11)

InChI Key

HFQMDEJNSDYUHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)O)(F)F

Origin of Product

United States

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